

An In-Depth Technical Guide to Calcium Pimelate

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Compound of Interest

Compound Name: Calcium pimelate

Cat. No.: B579524

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Calcium pimelate, the calcium salt of heptanedioic acid, is a fine chemical compound with significant applications in materials science and relevance in biological pathways. This guide provides a comprehensive overview of its identifiers, synthesis protocols, and its role as a nucleating agent and its connection to biotin synthesis, tailored for researchers, scientists, and drug development professionals.

Core Identifiers and Properties

Calcium pimelate is cataloged across various chemical databases and regulatory systems. A summary of its key identifiers and molecular properties is presented below for easy reference.

Table 1: Chemical Identifiers for **Calcium Pimelate**

Identifier Type	Value	Source
CAS Number	19455-79-9	[1][2][3][4]
FDA UNII	FG44CCG35F	[2][4]
PubChem CID	71587031	[4][5]
DSSTox Substance ID	DTXSID20173088	[1]
Synonyms	Heptanedioic acid, calcium salt; Pimelic acid, calcium salt	[2][3][6]
InChI Key	USYJXNNLQOTDLW-UHFFFAOYSA-L	[1][7]

Table 2: Physicochemical Properties of **Calcium Pimelate**

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ CaO ₄	[2][7]
Molecular Weight	198.23 g/mol	[1][4][8]
Stereochemistry	Achiral	[7][8]

Experimental Protocols: Synthesis of Calcium Pimelate

The synthesis of **calcium pimelate** can be achieved through several methods, each offering distinct advantages depending on the desired purity, particle size, and application. The most common laboratory- and industrial-scale methods are detailed below.

1. Neutralization Reaction

This is a straightforward and cost-effective method for bulk production.[1] It involves the direct reaction of pimelic acid with a calcium base in a suitable solvent, typically an aqueous medium.

- Reactants: Pimelic acid ($\text{HOOC}(\text{CH}_2)_5\text{COOH}$) and a calcium base such as calcium hydroxide ($\text{Ca}(\text{OH})_2$) or calcium carbonate (CaCO_3).^[1]
- Procedure:
 - Dissolve pimelic acid in an aqueous solution.
 - Stoichiometrically add calcium hydroxide or calcium carbonate to the solution.^[9] The reaction proceeds as a standard acid-base neutralization.
 - The resulting **calcium pimelate** salt precipitates from the solution.
 - The precipitate is then filtered, washed to remove any unreacted starting materials, and dried.
- Advantages: Simplicity of the process and low cost of equipment.^[1]

2. Meta-Decomposition Reaction

This method, also referred to as a double decomposition reaction, offers another route to producing **calcium pimelate**.

- Reactants: A soluble pimelate salt (e.g., sodium pimelate) and a soluble calcium salt (e.g., calcium chloride).
- Procedure:
 - Prepare separate aqueous solutions of the soluble pimelate salt and the soluble calcium salt.
 - Mix the two solutions. The less soluble **calcium pimelate** will precipitate out of the solution.
 - The product is collected by filtration, washed with deionized water to remove soluble byproducts (e.g., sodium chloride), and subsequently dried.
- Note: This method was used to prepare a specific form of **calcium pimelate** (D-CaPi) for studies on polypropylene crystallization.^[10]

3. In Situ Synthesis for Polymer Composites

For applications in polymer science, particularly as a nucleating agent, **calcium pimelate** can be synthesized in situ during the polymer extrusion process. This technique ensures a high degree of dispersion of the nucleating agent within the polymer matrix.

- Reactants: Pimelic acid and calcium stearate (CaSt).[11]
- Procedure:
 - The reaction precursors, pimelic acid and calcium stearate, are added directly into the extruder along with the isotactic polypropylene (iPP) pellets.[11]
 - The high temperature and shear forces within the extruder facilitate the reaction between the precursors, forming finely dispersed **calcium pimelate** particles directly within the molten polymer matrix.[11]
- Advantages: This method produces self-dispersed **calcium pimelate** particles that are uniformly distributed, significantly enhancing the nucleation effect in the polymer.[11]

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